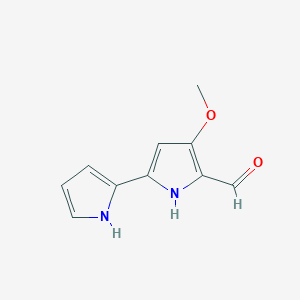
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Übersicht
Beschreibung
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde is an aromatic ether and a biosynthetic intermediate of bipyrrole-containing natural products. It is derived from the Streptomyces culture and is known for its role in the biosynthesis of prodigiosins and tambjamines . This compound has been studied for its biological activities, including its ability to arrest the strobilation of moon jellyfish (Aurelia coerulea) .
Wirkmechanismus
Target of Action
The primary target of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) is the strobilation process of the moon jellyfish Aurelia coerulea . Strobilation is the polyp-to-jellyfish transition, a critical stage in the life cycle of jellyfish .
Mode of Action
It has been observed that synthetic mbc can arrest strobilation without inducing cytotoxicity . This suggests that MBC interacts with its targets in a way that inhibits the strobilation process .
Biochemical Pathways
MBC is a biosynthetic intermediate of bipyrrole-containing natural products, including prodigiosins and tambjamines . These compounds are produced by various Streptomyces species, which are known for their diverse secondary metabolites . The biosynthetic pathway to MBC in Streptomyces coelicolor has been elucidated using a combination of gene replacements and feeding experiments .
Result of Action
The primary observed effect of MBC’s action is the arrest of strobilation in the moon jellyfish Aurelia coerulea . In addition to inhibiting this transition, MBC also induces the formation of abnormal tentacle-like structures in a dose-dependent manner .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde plays a role in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor . It is a key intermediate in this biosynthesis pathway
Cellular Effects
In a study, 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde was found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea . It generated abnormal tentacle-like structures in a dose-dependent manner without inducing cytotoxicity .
Molecular Mechanism
It is known to be involved in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor
Metabolic Pathways
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde is a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor
Vorbereitungsmethoden
The preparation of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde involves multiple synthetic steps. One method includes the use of gene replacements and feeding experiments with chemically synthesized intermediates . The organic phases are typically dried using sodium sulfate, filtered, and concentrated in vacuo .
Analyse Chemischer Reaktionen
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde can be compared with other similar compounds such as:
Tambjamines: These are yellow pigments with potential anticancer properties, and the compound is also an intermediate in their production.
The uniqueness of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde lies in its specific role as a biosynthetic intermediate and its ability to arrest biological processes like strobilation without causing cytotoxicity .
Eigenschaften
IUPAC Name |
3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYELLGZFKAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146696 | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-41-2 | |
| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tambjamine aldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde?
A1: this compound (MBC) is a vital precursor in the biosynthetic pathway of prodiginines [, , , , , ]. These pigmented antibiotics are produced by various bacteria, notably Streptomyces species. MBC, along with 2-undecylpyrrole, serves as a building block for the formation of undecylprodiginine, a key intermediate in prodiginine biosynthesis. This process is facilitated by the enzyme RedH, which catalyzes the condensation of MBC and 2-undecylpyrrole [, ]. Further enzymatic modifications, such as the oxidative cyclization catalyzed by RedG, lead to the diversity of prodiginines observed in nature [, ].
Q2: How do structural modifications of MBC affect prodiginine biosynthesis?
A2: Research using mutasynthesis approaches has shown that the enzymes RedH and RedG exhibit some flexibility in their substrate specificity []. Chemically synthesized analogs of MBC, with variations in steric bulk, alkyl chain hydrophobicity, and the presence of π-electrons, have been successfully incorporated into prodiginine analogs by mutant Streptomyces coelicolor strains []. This suggests that modifying MBC's structure can influence the type and quantity of prodiginines produced, providing insights for developing novel prodiginine-based antibiotics.
Q3: Are there any known instances where external factors influence MBC production?
A3: Interestingly, thiamine, a common vitamin, has been shown to stimulate the production of 2-methyl-3-amylpyrrole (MAP), the monopyrrole moiety of the prodiginine molecule, in Serratia marcescens []. This mutant strain, which typically accumulates MBC, can couple MBC with exogenously supplied MAP to form prodigiosin. The addition of thiamine induces MAP production, leading to measurable prodigiosin synthesis even at low thiamine concentrations [].
Q4: What analytical techniques are used to study MBC and its role in prodiginine production?
A4: Several analytical methods are employed to investigate MBC and its involvement in prodiginine biosynthesis. High-performance liquid chromatography (HPLC) coupled with syntrophic pigment synthesis has been successfully used to separate and detect both MBC and the monopyrrole precursor of prodiginines in Serratia marcescens []. This technique exploits the ability of specific bacterial mutants to synthesize only one of the two precursors and their capacity to couple exogenously supplied precursors to produce the final pigment, allowing for sensitive detection and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


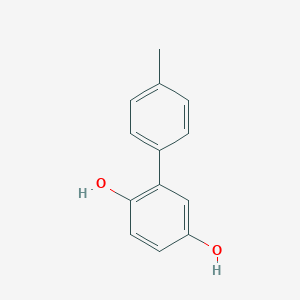

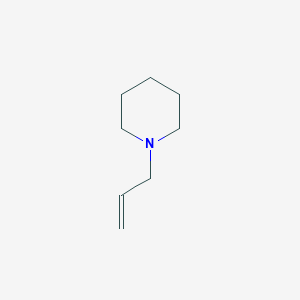
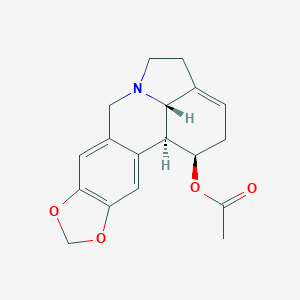

![3,4-Dihydro-2-phenyl-5H-naphtho[1,8-bc]thiophen-5-one](/img/structure/B84042.png)
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

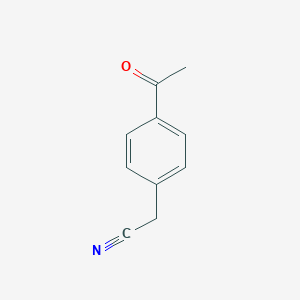
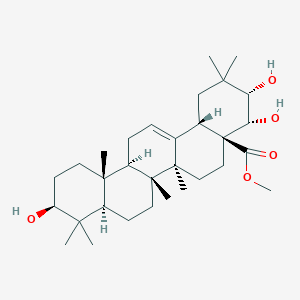
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
